What is the mechanism of action of Leelamine Hydrochloride?
What is the mechanism of action of Leelamine Hydrochloride?
An In-depth Technical Guide on the Mechanism of Action of Leelamine Hydrochloride
Executive Summary
Leelamine hydrochloride is a naturally derived diterpene amine, extracted from the bark of pine trees, that has garnered significant scientific interest for its potent anti-cancer properties.[1][2][3][4] Its primary mechanism of action is rooted in its physicochemical properties as a lysosomotropic agent.[1][2] As a weakly basic and lipophilic molecule, leelamine readily crosses cellular membranes and accumulates within the acidic environment of lysosomes.[1][4] This sequestration initiates a cascade of cellular events, the most critical of which is the potent inhibition of intracellular cholesterol transport.[5][6][7] By directly binding to the Niemann-Pick C1 (NPC1) protein, leelamine blocks the egress of cholesterol from lysosomes, leading to its accumulation within these organelles and a subsequent depletion of available cholesterol for essential cellular functions.[1][5][8] This disruption of cholesterol homeostasis has profound downstream consequences, leading to the shutdown of multiple oncogenic signaling pathways crucial for cancer cell survival, proliferation, and metastasis, including the PI3K/AKT, STAT3, and MAPK cascades.[1][2][5] The cellular fallout includes the inhibition of autophagy, suppression of receptor-mediated endocytosis, and induction of apoptosis, establishing leelamine as a multi-faceted agent that targets fundamental cancer cell processes.[1][2][6]
Core Mechanism: Lysosomotropism and Inhibition of Cholesterol Egress
The foundational mechanism of leelamine's activity is its lysosomotropic nature. Its primary amino group and lipophilic structure allow it to permeate cell membranes and become protonated and trapped within acidic organelles, primarily late endosomes and lysosomes.[1][4]
-
Lysosomal Accumulation : As a weak base with a calculated pKa of 9.9, leelamine is predicted to be a lysosomotropic compound.[2] Once inside the acidic lumen of the lysosome (pH ~4.5-5.0), the primary amine group becomes protonated, preventing the molecule from diffusing back across the lysosomal membrane, leading to its significant accumulation.[1]
-
NPC1 Protein Binding : The direct molecular target of leelamine within the lysosome is the Niemann-Pick C1 (NPC1) protein, a critical component of the machinery that exports cholesterol out of the lysosome.[1][5] Molecular docking analyses suggest that leelamine binds to the cholesterol-binding pocket of NPC1.[5][8]
-
Inhibition of Cholesterol Transport : By binding to NPC1, leelamine appears to competitively inhibit the binding and transport of cholesterol from the lysosome to the cytoplasm.[5][8] This blockade results in a cellular phenotype mimicking Niemann-Pick type C disease, characterized by the massive accumulation of unesterified cholesterol within lysosomes and late endosomes.[1][2] This sequestration makes cholesterol unavailable for other cellular processes.[5][9]
Disruption of Downstream Oncogenic Signaling Pathways
The sequestration of cholesterol profoundly impacts cellular signaling, as cholesterol is an integral component of cell membranes and essential for the function of membrane-associated proteins and signaling platforms. Leelamine's disruption of cholesterol availability leads to the inhibition of several key oncogenic pathways.[5]
-
Receptor Tyrosine Kinases (RTKs) : The lack of available cholesterol inhibits receptor-mediated endocytosis and endosome trafficking.[1][6][9] This disrupts the normal lifecycle of RTKs, causing their aberrant accumulation and leading to a shutdown of their downstream signaling.[2][6]
-
PI3K/AKT/mTOR Pathway : This critical survival pathway is inhibited following leelamine treatment. The disruption of RTK signaling and potential changes in membrane fluidity contribute to the decreased phosphorylation and activation of AKT and downstream effectors like mTOR.[1][5]
-
STAT3 Pathway : Leelamine treatment leads to the inhibition of STAT3 signaling. This, in turn, downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, shifting the cellular balance towards apoptosis.[1][5]
-
MAPK/ERK Pathway : This pathway, crucial for proliferation, is also suppressed by leelamine, downstream of the disruption in RTK and endosomal trafficking.[2][5]
Quantitative Data Summary
The anti-cancer efficacy of leelamine and its derivatives has been quantified through IC50 values across various cancer cell lines.
| Compound | Cell Line | IC50 (µmol/L) | Target/Effect Noted | Reference |
| Leelamine | UACC 903 (Melanoma) | 1.35 ± 0.1 | NPC1 Targeting | [10] |
| 1205 Lu (Melanoma) | 1.93 ± 0.2 | NPC1 Targeting | [10] | |
| Derivative 5a (Trifluoro acetyl) | UACC 903 (Melanoma) | 1.2 | Maintained activity | [4][5] |
| 1205 Lu (Melanoma) | 2.0 | Maintained activity | [4][5] | |
| Derivative 5b (Tribromo acetyl) | UACC 903 (Melanoma) | 1.0 | Maintained activity | [4][5] |
| 1205 Lu (Melanoma) | 1.8 | Maintained activity | [4][5] | |
| Derivative 5c (Acetyl) | UACC 903 (Melanoma) | 89.4 | Lost activity | [4][5] |
| 1205 Lu (Melanoma) | > 100 | Lost activity | [4][5] | |
| Derivative 5d (Benzoyl) | UACC 903 (Melanoma) | > 100 | Lost activity | [4][5] |
| 1205 Lu (Melanoma) | > 100 | Lost activity | [4][5] | |
| Leelamine | General | 9.5 | Pyruvate Dehydrogenase Kinase (PDK) Inhibition | [7] |
Experimental Protocols
The elucidation of leelamine's mechanism of action has been supported by a variety of experimental techniques.
Western Blotting for Signaling Pathway Analysis
-
Objective : To determine the effect of leelamine on the phosphorylation status and expression levels of key proteins in oncogenic signaling pathways (e.g., AKT, ERK, STAT3) and autophagy (LC3B, p62).[2][5]
-
Methodology :
-
Cancer cells (e.g., UACC 903 melanoma) are seeded and allowed to adhere overnight.
-
Cells are treated with varying concentrations of leelamine hydrochloride or DMSO (vehicle control) for a specified time period (e.g., 24-48 hours).
-
Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is quantified using a BCA assay.
-
Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Membranes are incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of AKT, ERK, STAT3, as well as LC3B, p62, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used for quantification.[2]
-
Lysosomotropism and Cholesterol Dependence Assays
-
Objective : To confirm that leelamine's activity is dependent on lysosomal acidification and the subsequent disruption of cholesterol homeostasis.[2][6]
-
Methodology :
-
H+-ATPase Inhibition : To test for lysosomotropism, cells are pre-treated with a vacuolar H+-ATPase inhibitor, such as 10 nM Bafilomycin A1 (BafA1), for 1-2 hours.[2] BafA1 prevents the acidification of lysosomes. Leelamine is then added, and cell viability is assessed after 24-48 hours. A rescue from leelamine-induced cell death by BafA1 indicates the activity is dependent on lysosomal accumulation.[4][5]
-
Cholesterol Depletion : To confirm the role of cholesterol accumulation, cells are co-treated with leelamine and a cholesterol-depleting agent, such as β-cyclodextrin.[2][6] Attenuation of leelamine-mediated cell death by β-cyclodextrin demonstrates that cholesterol accumulation is a key trigger for the cytotoxic effects.[6]
-
Transmission Electron Microscopy (TEM)
-
Objective : To visualize the ultrastructural changes in cancer cells induced by leelamine treatment.[2][6]
-
Methodology :
-
Cells are treated with leelamine or DMSO for a specified time.
-
Cells are fixed with a solution of glutaraldehyde and paraformaldehyde in a cacodylate buffer.
-
Post-fixation is performed with osmium tetroxide.
-
Samples are dehydrated through a graded series of ethanol and embedded in resin.
-
Ultrathin sections (e.g., 70-90 nm) are cut, placed on copper grids, and stained with uranyl acetate and lead citrate.
-
Grids are examined with a transmission electron microscope. Key features to observe in leelamine-treated cells include widespread vacuolization, accumulation of autophagosomes, lipofuscin-like structures, and distinctive web-like membrane whorls, all indicative of disrupted lysosomal and autophagic processes.[2][6]
-
References
- 1. Leelamine Hydrochloride | 16496-99-4 | Benchchem [benchchem.com]
- 2. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leelamine - Wikipedia [en.wikipedia.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. msesupplies.com [msesupplies.com]
- 8. researchgate.net [researchgate.net]
- 9. A Brief Overview of the Antitumoral Actions of Leelamine | MDPI [mdpi.com]
- 10. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
